molecular formula C8H5N3 B1452805 1H-pyrrolo[3,2-b]pyridine-7-carbonitrile CAS No. 1190320-73-0

1H-pyrrolo[3,2-b]pyridine-7-carbonitrile

Cat. No.: B1452805
CAS No.: 1190320-73-0
M. Wt: 143.15 g/mol
InChI Key: YNULOEBPCADLPJ-UHFFFAOYSA-N
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Description

1H-pyrrolo[3,2-b]pyridine-7-carbonitrile is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is characterized by a fused pyridine and pyrrole ring system with a nitrile group at the 7th position. The unique structure of this compound makes it a valuable scaffold for the development of various biologically active molecules.

Biochemical Analysis

Biochemical Properties

1H-pyrrolo[3,2-b]pyridine-7-carbonitrile plays a crucial role in biochemical reactions, particularly in the inhibition of specific enzymes and receptors. This compound has been shown to interact with fibroblast growth factor receptors (FGFRs), which are involved in various cellular processes such as cell proliferation, differentiation, and migration . The interaction between this compound and FGFRs is characterized by the binding of the compound to the receptor’s active site, leading to the inhibition of its kinase activity. This inhibition can result in the suppression of downstream signaling pathways, which are critical for cell growth and survival.

Cellular Effects

The effects of this compound on various cell types and cellular processes have been extensively studied. In cancer cells, this compound has been shown to inhibit cell proliferation and induce apoptosis . The inhibition of FGFRs by this compound disrupts key signaling pathways such as the RAS-MEK-ERK and PI3K-Akt pathways, which are essential for cell survival and proliferation. Additionally, this compound has been observed to reduce the migration and invasion abilities of cancer cells, further highlighting its potential as an anti-cancer agent .

Molecular Mechanism

At the molecular level, this compound exerts its effects through the inhibition of FGFRs. The compound binds to the ATP-binding pocket of the receptor, preventing the phosphorylation of tyrosine residues in the receptor’s cytoplasmic domain . This inhibition blocks the activation of downstream signaling pathways, leading to the suppression of cellular processes such as proliferation, migration, and survival. Additionally, this compound may also influence gene expression by modulating the activity of transcription factors that are regulated by FGFR signaling.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are important factors that influence its effectiveness. Studies have shown that this compound remains stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and heat may lead to the breakdown of the compound, reducing its efficacy. In in vitro and in vivo studies, the long-term effects of this compound on cellular function have been observed, with sustained inhibition of FGFR signaling resulting in reduced cell proliferation and increased apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits FGFR activity without causing significant toxicity . At higher doses, toxic effects such as weight loss, organ damage, and mortality have been observed . These findings highlight the importance of optimizing the dosage of this compound to achieve therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interaction with FGFRs. The compound is metabolized by liver enzymes, leading to the formation of metabolites that are excreted through the urine . The inhibition of FGFR signaling by this compound can also affect metabolic flux and metabolite levels, as the downstream signaling pathways regulated by FGFRs play a role in cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . Once inside the cell, the compound accumulates in the cytoplasm and interacts with FGFRs located on the cell membrane. The distribution of this compound within tissues is influenced by factors such as blood flow, tissue permeability, and the presence of binding proteins that facilitate its transport .

Subcellular Localization

The subcellular localization of this compound is primarily in the cytoplasm, where it interacts with FGFRs on the cell membrane . The compound may also be directed to specific compartments or organelles through targeting signals or post-translational modifications. The localization of this compound within the cell is crucial for its activity, as it needs to be in close proximity to FGFRs to exert its inhibitory effects .

Preparation Methods

The synthesis of 1H-pyrrolo[3,2-b]pyridine-7-carbonitrile typically involves multi-step synthetic routes. One common method includes the cyclization of appropriate precursors under specific reaction conditions. For instance, the synthesis might start with the formation of a pyridine ring, followed by the introduction of a nitrile group and subsequent cyclization to form the pyrrole ring. Industrial production methods often involve optimizing these steps to achieve higher yields and purity. Specific details on the reaction conditions and reagents used can vary, but common reagents include strong acids or bases, and solvents like ethanol or methanol .

Chemical Reactions Analysis

1H-pyrrolo[3,2-b]pyridine-7-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where the nitrile group can be replaced by other functional groups under appropriate conditions.

    Cyclization: The compound can participate in cyclization reactions to form more complex ring systems.

Common reagents and conditions used in these reactions include strong acids, bases, and specific catalysts to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1H-pyrrolo[3,2-b]pyridine-7-carbonitrile has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: The compound is used in the study of biological pathways and mechanisms, especially those involving signal transduction.

    Medicine: It has shown potential as a lead compound in the development of drugs targeting various diseases, including cancer and neurological disorders.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties

Comparison with Similar Compounds

1H-pyrrolo[3,2-b]pyridine-7-carbonitrile can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the nitrile group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1H-pyrrolo[3,2-b]pyridine-7-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5N3/c9-5-6-1-3-10-7-2-4-11-8(6)7/h1-4,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNULOEBPCADLPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C(C=CN=C21)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10676851
Record name 1H-Pyrrolo[3,2-b]pyridine-7-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10676851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1190320-73-0
Record name 1H-Pyrrolo[3,2-b]pyridine-7-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10676851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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